methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
CAS No.: 156511-34-1
Cat. No.: VC0532235
Molecular Formula: C24H41N3O6S2
Molecular Weight: 531.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate - 156511-34-1](/images/no_structure.jpg)
Specification
CAS No. | 156511-34-1 |
---|---|
Molecular Formula | C24H41N3O6S2 |
Molecular Weight | 531.7 g/mol |
IUPAC Name | methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |
Standard InChI | InChI=1S/C24H41N3O6S2/c1-5-17(2)21(26-14-19(25)16-34)15-33-22(13-18-9-7-6-8-10-18)23(28)27-20(24(29)32-3)11-12-35(4,30)31/h6-10,17,19-22,26,34H,5,11-16,25H2,1-4H3,(H,27,28)/t17-,19+,20-,21+,22-/m0/s1 |
Standard InChI Key | XDPAYLCHZOZGMW-NDYOWHOSSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC)NC[C@H](CS)N |
SMILES | CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N |
Canonical SMILES | CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Formula
L-739,749 is the methyl ester derivative of L-739,750, with the systematic IUPAC name:
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate.
Its molecular formula is C<sub>24</sub>H<sub>41</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub>, derived from the parent acid (C<sub>23</sub>H<sub>39</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub>) by esterification with methanol . The molecular weight of the prodrug is 535.7 g/mol, calculated by adding the mass of the methyl group (15.03 g/mol) to the parent acid’s weight of 517.7 g/mol .
Table 1: Key Molecular Properties
Stereochemistry and Structural Features
The compound exhibits multiple stereocenters, denoted by S and R configurations in its IUPAC name:
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The 2S configuration at the methionine sulfone moiety.
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2S,3S stereochemistry in the pentoxy side chain.
-
2R configuration in the 2-amino-3-sulfanylpropyl group .
These stereochemical features are critical for its binding affinity to farnesyltransferase, as demonstrated by structure-activity relationship (SAR) studies .
Mechanism of Action: Farnesyltransferase Inhibition
Target Engagement
L-739,749 is hydrolyzed in vivo to its active metabolite, L-739,750, which inhibits farnesyltransferase (FTase) with an IC<sub>50</sub> of 1.9 nM . FTase catalyzes the post-translational farnesylation of Ras proteins, a modification essential for their membrane localization and oncogenic signaling . By blocking this process, L-739,750 prevents Ras-driven tumorigenesis.
Table 2: Pharmacodynamic Effects of L-739,749
Selectivity and Off-Target Effects
While L-739,750 is highly selective for FTase over geranylgeranyltransferase I (GGTase-I), prolonged inhibition may lead to compensatory geranylgeranylation of Ras proteins, limiting therapeutic efficacy . This redundancy underscores the complexity of targeting Ras signaling pathways.
Pharmacological and Preclinical Data
In Vitro Efficacy
Clinical Translation and Challenges
Future Directions
Ongoing research aims to identify biomarkers predictive of FTI responsiveness and develop dual FTase/GGTase inhibitors. Structural analogs of L-739,749 with improved pharmacokinetic profiles remain a focus of medicinal chemistry efforts .
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